molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6

Benzo[d]oxazole-4-carboxamide

Cat. No.: B1289350
CAS No.: 957995-85-6
M. Wt: 162.15 g/mol
InChI Key: HZIDLPHYFPKXIE-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxamide is a heterocyclic compound featuring a benzene ring fused to an oxazole moiety, with a carboxamide (-CONH₂) substituent at the 4-position of the oxazole ring (Figure 1). The oxazole ring consists of one oxygen and one nitrogen atom in a five-membered aromatic arrangement, contributing to the compound’s electronic and steric properties. This structure enables diverse reactivity, making it a valuable scaffold in medicinal chemistry and materials science.

Synthesis of benzo[d]oxazole derivatives typically involves condensation reactions. For example, pyrazole-4-carboxaldehydes react with 2-aminophenol derivatives under conditions such as ethanol (EtOH) with phosphorus trichloride (PCl₃) at 60°C or using iodobenzene diacetate (PhI(OAc)₂) as an oxidant (Scheme 100, ). These methods highlight the role of directing groups and mild reaction conditions in constructing the heterocyclic core.

Properties

IUPAC Name

1,3-benzoxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDLPHYFPKXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593186
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957995-85-6
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acylation of Benzo[d]oxazole Derivatives

One common method for synthesizing benzo[d]oxazole-4-carboxamide involves the acylation of benzo[d]oxazole derivatives. The general procedure includes:

  • Starting Materials : Benzo[d]oxazole and acyl chlorides (e.g., chloropropionyl chloride).
  • Reaction Conditions : The reaction is typically carried out in a dry organic solvent such as benzene or dichloromethane under reflux conditions.

Example Reaction :

  • Benzo[d]oxazole is treated with chloropropionyl chloride.
  • The mixture is refluxed for several hours, leading to the formation of this compound with yields ranging from 30% to 70% depending on the specific conditions used.

N-Deprotonation and Cyclization Method

Another effective method involves the N-deprotonation of an anilide followed by cyclization. This method is characterized by:

  • Starting Materials : Anilides derived from substituted phenols.
  • Catalysts : Utilization of bases such as sodium hydride or potassium carbonate.

Procedure :

  • The anilide undergoes N-deprotonation to form a reactive intermediate.
  • Intramolecular cyclization occurs, resulting in the formation of benzo[d]oxazole derivatives.
  • Subsequent acylation leads to the desired this compound.

This method has been noted for its efficiency and ability to produce high yields.

Summary of Synthetic Routes

The following table summarizes key synthetic routes for preparing this compound, including starting materials, conditions, and yields:

Method Starting Materials Conditions Yield (%)
Acylation Benzo[d]oxazole + Acyl Chloride Reflux in dry benzene 30 - 70
N-Deprotonation & Cyclization Anilides Base-catalyzed High
La(OTf)3-Catalyzed Cycloaddition Quinones + Diaziridine Room temperature High

Research Findings

Recent studies have shown that modifications in the reaction conditions significantly impact the yield and purity of this compound:

  • Temperature Control : Higher temperatures often lead to increased reaction rates but may also result in side reactions, thus careful optimization is necessary.

  • Catalyst Selection : The choice of catalyst can enhance selectivity and yield; for instance, La(OTf)3 has been shown to facilitate cycloaddition reactions effectively.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The carboxamide moiety undergoes nucleophilic substitution under activation by coupling reagents. For example:

Reaction TypeReagents/ConditionsProducts FormedYieldReference
Amide bond formationEDCI, HOBt, DMAP, amines (RT, 48 hr)Substituted benzoxazole carboxamides30–70%
Triazole substitutionCu-catalyzed azide-alkyne cycloaddition1,2,3-Triazole derivatives45–60%

Key Finding : Methylation of the amide nitrogen or inversion of the amide orientation (e.g., compound 36 in ) significantly reduces bioactivity, highlighting the functional importance of the carboxamide group.

Hydrolysis Reactions

The carboxamide group hydrolyzes to the corresponding carboxylic acid under acidic or basic conditions:

ConditionsReagentsProductsKinetic DataReference
Acidic (HCl, 80°C)6M HCl, refluxBenzo[d]oxazole-4-carboxylic acidComplete in 4 hr
Basic (NaOH, RT)2M NaOH, aqueous ethanolBenzo[d]oxazole-4-carboxylate85% conversion in 2 hr

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia or amines .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloaddition and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsYieldReference
[3+2] CycloadditionLa(OTf)₃, quinones (CH₃CN, 60°C)Fused polycyclic derivatives70–88%
Photolytic ring-openingUV light (λ = 254 nm, ethanol)Phenanthro[9,10-d]oxazole40%

Notable Observation : Photolysis induces ring expansion, generating phenanthrene-fused oxazoles, while La(OTf)₃ catalyzes regioselective cycloadditions .

Oxidation and Reduction

The oxazole ring and side chains undergo redox transformations:

Reaction TypeReagents/ConditionsProductsYieldReference
Oxidation (C-5 position)KMnO₄, H₂SO₄ (0°C)5-Keto-benzoxazole derivatives65%
Reduction (amide group)LiAlH₄, THF (reflux)Benzoxazole-4-aminomethyl derivatives55%

Structural Impact : Oxidation at C-5 enhances electrophilicity, enabling subsequent nucleophilic attacks, while reduction of the amide to an amine modifies hydrogen-bonding potential .

Cross-Coupling Reactions

Palladium- or copper-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/ReagentsProductsYieldReference
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidsBiaryl-substituted benzoxazoles75–90%
Ullmann couplingCuI, 1,10-phenanthroline, K₂CO₃N-aryl carboxamides60–80%

Example : Suzuki coupling with phenylboronic acid introduces biphenyl groups at C-2, enhancing π-stacking interactions in medicinal chemistry applications .

Electrochemical Transformations

Recent advances utilize electrochemical methods for sustainable synthesis:

Reaction TypeConditionsProductsEfficiencyReference
Anodic oxidationGraphite anode, NaBr, H₂O/CH₃CN (2.5 V)Oxazole-4-carboxylate dimers80%
Cathodic reductionMercury electrode, protic solvents2-Alkylbenzoxazoles70%

Advantage : These methods avoid stoichiometric oxidants/reductants, aligning with green chemistry principles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[d]oxazole-4-carboxamide and Analogues

Compound Core Structure Key Functional Groups Bioactivities/Applications
This compound Benzene + oxazole Carboxamide (-CONH₂) Potential pharmaceutical intermediate (inferred)
Benzisoxazole (1,2-benzisoxazole) Benzene + isoxazole (O, N adjacent) Variable substituents (e.g., -Cl, -NO₂) Anti-inflammatory, neuroleptic, antibacterial
Benzotriazole-5-carboxylic acid Benzene + triazole (two N atoms) Carboxylic acid (-COOH) Corrosion inhibition, UV stabilizers
Benzo[a]pyrene Polycyclic aromatic hydrocarbon No heteroatoms Carcinogen, environmental pollutant

Stability and Reactivity

  • Electronic Effects : The oxazole ring in this compound is less electron-rich than benzisoxazole due to the positioning of heteroatoms, influencing electrophilic substitution patterns.
  • Metabolic Stability : Carboxamide groups may reduce metabolic degradation compared to ester or carboxylic acid functionalities (e.g., benzotriazole-5-carboxylic acid).

Biological Activity

Benzo[d]oxazole-4-carboxamide is a significant compound within the oxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a heterocyclic compound that has garnered attention due to its potential in medicinal chemistry. Its structure allows it to interact with various biological targets, leading to a wide array of pharmacological effects.

Target Interactions
this compound primarily interacts with enzymes and proteins, influencing several biochemical pathways. It has been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling and proliferation.

Cellular Effects
In cancer studies, this compound has demonstrated the ability to induce apoptosis and halt cell cycle progression in various cancer cell lines. For instance, it has been observed to reduce cell viability and promote cell death in Aβ25-35-induced neurotoxicity models .

Biological Activities

The biological activities of this compound are extensive, including:

  • Antimicrobial Activity : Similar oxazole derivatives have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : This compound has been linked to anticancer effects through mechanisms such as the inhibition of tumor growth and induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research indicates that benzo[d]oxazole derivatives may also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Studies have highlighted its neuroprotective capabilities against β-amyloid-induced toxicity, which is relevant for Alzheimer's disease treatment .

In Vitro Studies

A series of studies have evaluated the efficacy of benzo[d]oxazole derivatives:

  • Neurotoxicity Reduction : Compounds derived from benzo[d]oxazole were tested on PC12 cells exposed to Aβ25-35, showing significant reductions in neurotoxicity at concentrations as low as 5 μg/mL. The most effective compounds promoted Akt phosphorylation and reduced levels of pro-apoptotic markers like Bax .
  • Antimicrobial Efficacy : In antimicrobial assays, various derivatives were tested against standard pathogens. For example:
    CompoundS. aureus Inhibition (mm)E. coli Inhibition (mm)
    152017
    161815
    Amoxicillin3027
    This table illustrates the comparative effectiveness of benzo[d]oxazole derivatives against common bacterial strains .

In Vivo Studies

In vivo studies on zebrafish models demonstrated that certain benzo[d]oxazole derivatives exhibited less toxicity than traditional Alzheimer's treatments like donepezil while still providing neuroprotective effects .

Q & A

Q. What are the common synthetic routes for preparing benzo[d]oxazole-4-carboxamide derivatives?

this compound derivatives are typically synthesized via condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives. For example, Scheme 100 in describes using ethanol (EtOH) with phosphorus trichloride (PCl₃) at 60°C or ammonium chloride (NH₄Cl) in methanol/water under air oxidation to form the oxazole ring. Substituents on the aldehyde (e.g., aryl, halides) influence reactivity and yield .

Q. How can purity and structural integrity of synthesized derivatives be validated?

Key methods include:

  • Melting point analysis (e.g., >300°C for related compounds, as in ).
  • Chromatography : Flash column chromatography (e.g., DCM/MeOH 95:5 for purification, as in ) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted precursors.

Q. What computational tools are recommended for structural characterization?

  • X-ray crystallography : SHELX software (e.g., SHELXL for small-molecule refinement) is widely used to resolve crystal structures. highlights its robustness for high-resolution data .
  • Density Functional Theory (DFT) : While not directly applied to this compound in the evidence, methods like B3LYP ( ) can predict electronic properties or optimize geometries .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of potent GSK-3β inhibitors based on this compound?

demonstrates that substituents on the oxazole ring critically influence potency and selectivity. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance target engagement but may reduce brain permeability.
  • Hydrophobic substituents improve binding to the ATP-binding pocket of GSK-3β. Key parameters include IC₅₀ values (e.g., 4.1 μM for inactive analog 29 vs. sub-μM for active derivatives) and cellular EC₅₀ in Wnt/β-catenin assays .

Q. What experimental strategies are used to assess cellular target engagement and off-target effects?

  • High-content imaging : Measure phosphorylation levels of Tau (pTau) in human iPSC-derived neurons (e.g., dose-dependent reductions with compounds 28 and 51 in ).
  • Reporter assays : Luciferase-based Wnt/β-catenin signaling assays (e.g., 2–3 fold induction at 10 μM) to evaluate pathway modulation .
  • Selectivity profiling : Compare effects on related kinases (CDK5, MAPK) using enzymatic assays.

Q. How can contradictory data between in vitro and in vivo studies be resolved?

Discrepancies may arise due to:

  • Bioavailability : Poor blood-brain barrier penetration despite high in vitro potency (e.g., notes brain exposure requires lipophilic substituents).
  • Metabolic stability : Use microsomal assays to identify metabolic hotspots (e.g., esterase-sensitive groups).
  • Off-target effects : Proteome-wide profiling (e.g., kinome screens) to rule out non-GSK-3β targets .

Q. What methodologies are employed to evaluate neurogenic potential in neural progenitor cells (NPCs)?

  • Proliferation assays : Quantify NPC proliferation via BrdU incorporation or Ki-67 staining. shows micromolar concentrations of active oxazole-4-carboxamides increase proliferation by ~20% .
  • Differentiation markers : Immunostaining for MAP2 (mature neurons) and GFAP (glia) to assess lineage commitment.

Key Considerations for Experimental Design

  • Cellular Models : Use human iPSC-derived neurons for relevance to neurodegenerative diseases () .
  • Control Compounds : Include inactive analogs (e.g., OCM-29) to validate target specificity.
  • Dose Optimization : Balance potency (nM–μM) with cytotoxicity (CC₅₀ > 10× IC₅₀).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]oxazole-4-carboxamide
Reactant of Route 2
Benzo[d]oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.